molecular formula C20H24N2O2 B5822625 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B5822625
M. Wt: 324.4 g/mol
InChI Key: CPYWYBJAGNJGDT-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used extensively in scientific research to investigate its potential therapeutic applications. MeOPP is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications. It has been found to have anxiolytic and antidepressant-like effects in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Mechanism of Action

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool. It is a highly selective agonist of the 5-HT1A receptor, which allows for the investigation of the specific effects of 5-HT1A receptor activation. This compound has also been shown to have good bioavailability, which allows for the investigation of its effects in vivo. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action. This compound also has some potential side effects, such as hypothermia and sedation, which need to be taken into account when designing experiments.

Future Directions

1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has shown promise as a potential therapeutic agent for the treatment of anxiety, depression, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of this compound in humans. Future studies should focus on the optimization of this compound's pharmacokinetic properties and the investigation of its effects in clinical trials. In addition, the development of novel 5-HT1A receptor agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield this compound. The purity of this compound can be improved by recrystallization from an appropriate solvent.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYWYBJAGNJGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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